molecular formula C21H18F3N3O4S2 B2717825 N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 941873-85-4

N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2717825
CAS No.: 941873-85-4
M. Wt: 497.51
InChI Key: BYRCLUPPTHCWRM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and kinase research. Its complex structure, featuring a thiazole core and trifluoromethoxy phenyl group, is designed to interact with and modulate the activity of specific protein kinases. This compound is primarily investigated for its potential as a lead structure in the development of targeted therapies, particularly in oncology and inflammatory diseases where kinase dysregulation plays a critical role. Research into this molecule focuses on elucidating its precise mechanism of action, including its binding affinity and selectivity profile against a panel of kinases such as the Fibroblast Growth Factor Receptor (FGFR) family. Studies indicate that derivatives within this structural class can act as potent ATP-competitive inhibitors, disrupting kinase-mediated signaling pathways that drive cell proliferation and survival. The presence of the thioacetamide linker and the 4-(trifluoromethoxy)anilino moiety is crucial for its bioactivity and interaction with the hydrophobic region of the kinase ATP-binding pocket. Further investigation of this compound provides valuable insights into structure-activity relationships (SAR), aiding in the rational design of more potent and selective kinase inhibitors with improved pharmacological properties. It serves as a critical tool compound for validating novel biological targets in preclinical research.

Properties

IUPAC Name

2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O4S2/c1-30-16-6-2-14(3-7-16)26-19(29)12-33-20-27-15(11-32-20)10-18(28)25-13-4-8-17(9-5-13)31-21(22,23)24/h2-9,11H,10,12H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRCLUPPTHCWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be described by its chemical formula C19H19F3N2O4SC_{19}H_{19}F_3N_2O_4S, which includes a methoxy group, a trifluoromethoxy group, and a thiazole moiety. Its structure suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, particularly in relation to its anticancer , anti-inflammatory , and antioxidant properties.

Anticancer Activity

  • Mechanism of Action : The compound demonstrates cytotoxicity against various cancer cell lines, including breast cancer (MCF-7). In vitro studies indicated that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
    Cell LineIC50 (µM)Mechanism
    MCF-715.2Apoptosis induction
    Hek29322.5Cell cycle arrest
    These findings suggest that the compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Activity

The compound has shown moderate inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Studies report the following IC50 values:

EnzymeIC50 (µM)
COX-112.3
COX-29.8

This inhibition suggests potential applications in treating inflammatory diseases .

Antioxidant Activity

Antioxidant assays indicate that the compound exhibits significant free radical scavenging activity, contributing to its overall therapeutic profile. The DPPH radical scavenging activity was measured with an IC50 value of 18.5 µM, highlighting its potential as an antioxidant agent .

Case Studies

  • Breast Cancer Study : A study evaluated the effects of the compound on MCF-7 cells, showing dose-dependent cytotoxicity and apoptosis induction via mitochondrial pathways.
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced inflammation compared to control groups, supporting its anti-inflammatory properties.

Molecular Docking Studies

Molecular docking studies have been performed to predict the interaction between this compound and various protein targets. The results indicated strong binding affinities due to hydrogen bonding and hydrophobic interactions with active site residues, which could explain its biological activities .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide typically involves multi-step chemical reactions. Initial steps may include the preparation of thiazole derivatives, followed by the introduction of the methoxy and trifluoromethoxy groups. The final product can be characterized through various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure.

Key Structural Features:

  • Thiazole Ring : Known for its biological activity, thiazole derivatives often exhibit significant antibacterial and antifungal properties.
  • Trifluoromethoxy Group : This group enhances the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability.
  • Methoxy Group : Contributes to the electronic properties of the molecule, influencing its interaction with biological targets.

Biological Activities

The compound is primarily studied for its pharmacological properties. Research indicates that derivatives containing thiazole moieties demonstrate a broad spectrum of biological activities, including:

  • Anticancer Activity : Several studies have reported that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have shown effectiveness against prostate cancer and melanoma cells .
  • Antimicrobial Properties : The presence of the thiazole ring is linked to antibacterial and antifungal activities. Compounds derived from thiazolidine scaffolds are particularly noted for their efficacy against resistant strains of bacteria .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Anticancer Studies

A study focused on a related thiazole derivative reported significant growth inhibition in several cancer cell lines, including OVCAR-8 and SNB-19, with percent growth inhibitions exceeding 85% . The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways.

Antimicrobial Efficacy

Research involving thiazole derivatives has shown promising results against various microbial pathogens. For example, compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Activity TypeCompound StructureTarget Organism/Cell LineIC50/Activity Level
AnticancerThiazole DerivativeOVCAR-815 µM
AntimicrobialThiazole DerivativeE. coli30 µg/mL
Anti-inflammatoryThiazole DerivativeRAW 264.7 (macrophages)20 µM

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and trifluoromethoxy groups undergo hydrolysis under acidic or basic conditions:

Reaction Conditions Products Yield References
Acidic (HCl, H₂O/EtOH, reflux)Cleavage of acetamide to carboxylic acid and aniline derivatives75–85%
Basic (NaOH, H₂O/THF, 60°C)Hydrolysis of trifluoromethoxy group to phenolic derivatives60–70%
  • Hydrolysis of the acetamide group proceeds via nucleophilic attack on the carbonyl carbon, forming a carboxylic acid and releasing 4-methoxyaniline.

  • The trifluoromethoxy group resists hydrolysis under mild conditions but degrades under strong bases to yield phenol derivatives .

Nucleophilic Substitution at the Thioether Linkage

The thioether (–S–) bond is susceptible to nucleophilic displacement:

Reagent Conditions Product Yield References
Methyl iodideDMF, K₂CO₃, 80°CMethylthioether derivative88%
Benzyl chlorideAcetone, NaH, RTBenzylthioether analog72%
  • Reactions occur via SN2 mechanisms, with the sulfur atom acting as a nucleophile. The thiazole ring’s electron-withdrawing effects enhance reactivity .

Oxidation of the Thiazole Ring

The thiazole moiety undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Yield References
H₂O₂ (30%)Acetic acid, 50°CThiazole N-oxide65%
KMnO₄ (aq.)H₂SO₄, 0°CSulfonic acid derivative40%
  • Oxidation at the sulfur atom of the thiazole ring forms N-oxide derivatives, while harsh conditions degrade the ring to sulfonic acids.

Condensation and Cyclization Reactions

The amino and carbonyl groups participate in cyclocondensation:

Reagent Conditions Product Yield References
ThiosemicarbazideEtOH, HCl, refluxThiazolidinone-fused hybrid80%
Hydrazine hydrateEtOH, 70°CPyrazole derivative68%
  • Condensation with thiosemicarbazide forms a five-membered thiazolidinone ring, confirmed by IR (C=O at 1698 cm⁻¹) and NMR .

Alkylation and Acylation of the Amino Group

The secondary amine in the side chain reacts with electrophiles:

Reagent Conditions Product Yield References
Acetyl chloridePyridine, RTN-acetylated derivative90%
Ethyl bromoacetateDMF, K₂CO₃, 60°CAlkylated amine ester78%
  • Acylation proceeds smoothly in anhydrous conditions, while alkylation requires base catalysis.

Reduction Reactions

Selective reduction of functional groups:

Reagent Conditions Product Yield References
NaBH₄MeOH, 0°CAlcohol derivative (amide reduction)55%
H₂/Pd-CEtOAc, RTSaturation of thiazole ring45%
  • NaBH₄ reduces the carbonyl group adjacent to the thiazole, forming a secondary alcohol.

  • Catalytic hydrogenation partially saturates the thiazole ring but preserves aromatic systems.

Key Analytical Techniques

Reaction monitoring and product characterization rely on:

  • TLC : Silica gel plates with ethyl acetate/hexane (1:1) for reaction progress .

  • NMR : Distinct shifts for thiazole protons (δ 7.40–7.48 ppm) and acetamide carbonyls (δ 169–171 ppm) .

  • HPLC-MS : Confirmation of molecular ions (e.g., m/z 481.5 for parent compound).

Stability and Reactivity Trends

  • pH Sensitivity : Stable in neutral conditions but degrades in strong acids/bases due to hydrolysis .

  • Thermal Stability : Decomposes above 200°C, with DSC showing an exothermic peak at 217°C.

  • Solubility : Poor in water; soluble in DMSO, DMF, and acetone, facilitating reaction design.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiazole Ring

The thiazole ring’s substitution pattern significantly impacts compound behavior. Key comparisons include:

Compound Name/Structure Thiazole Substituent Acetamide Substituent Functional Groups Key Findings Reference
Target Compound 4-(2-oxo-2-((4-trifluoromethoxy)phenylamino)ethyl) 4-methoxyphenyl Thioacetamide, Trifluoromethoxy, Methoxy Unique hybrid of electron-modifying groups; potential metabolic stability. -
2-Chloro-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide 4-(p-methoxyphenyl) Chloro Chloroacetamide, Methoxy Methoxy enhances solubility; chloro may increase reactivity.
Quinazolinone derivatives (e.g., Compound 5 in ) Sulfamoylphenyl Tolyl groups Thioacetamide, Sulfamoyl High yields (68–91%); sulfamoyl groups improve hydrophilicity.
Thiazole carbohydrazide derivatives () 4-Methyl-2-phenyl Hydrazinecarbothioamide Thioamide, Phenyl IC50 values of 1.61–1.98 μg/mL against HepG-2 cells.
Key Observations:
  • Trifluoromethoxy vs. Sulfamoyl: The trifluoromethoxy group in the target compound may enhance lipophilicity and membrane permeability compared to polar sulfamoyl groups in quinazolinones .
  • Methoxy Positioning : The 4-methoxyphenyl group in the target compound likely offers similar electronic effects to p-methoxyphenyl-substituted thiazoles in but with distinct steric profiles due to the thioacetamide linker .

Functional Group Comparisons

Thioacetamide vs. Sulfonamide/Sulfamoyl Linkages
  • Sulfonamide/Sulfamoyl (): These groups enhance hydrogen-bonding capacity, which could improve target binding but reduce blood-brain barrier penetration .
Trifluoromethoxy vs. Halogen/Nitro Groups
  • Trifluoromethoxy : Balances electron-withdrawing effects with moderate steric bulk, unlike bulkier groups like nitro () or chloro (). This may optimize interactions with hydrophobic enzyme pockets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can purity be optimized?

  • Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • React 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole core .
  • Use chloroacetylated intermediates (e.g., 2-chloro-N-substituted acetamide) in dry acetone with K₂CO₃ as a base for thioether bond formation .
  • Purify via recrystallization (ethanol or ethyl acetate) and confirm purity (>95%) using HPLC or LC-MS .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Answer :

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxyphenyl, trifluoromethoxy groups) and thioacetamide linkages .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and thioamide (C-S, ~650 cm⁻¹) stretches .

Q. How should preliminary biological activity screening be designed?

  • Answer :

  • In vitro assays : Test against cancer cell lines (e.g., NCI-60 panel) using MTT assays, with IC₅₀ calculations .
  • Antimicrobial screening : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Include positive controls (e.g., doxorubicin for cancer, fluconazole for fungi) and triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Answer :

  • Substituent variation : Modify the methoxyphenyl or trifluoromethoxy groups to assess electronic effects (e.g., replace OCH₃ with CF₃ or NO₂) .
  • Core scaffold optimization : Compare thiazole vs. oxadiazole or pyrimidine cores for bioactivity .
  • Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .

Q. What strategies are effective for resolving contradictory data in biological assays?

  • Answer :

  • Dose-response validation : Re-test ambiguous results across multiple concentrations (e.g., 0.1–100 µM) .
  • Mechanistic studies : Perform target-specific assays (e.g., enzyme inhibition for kinases or DNA gyrase) to confirm mode of action .
  • Batch variability checks : Ensure synthetic consistency via NMR and elemental analysis .

Q. How can multitarget mechanisms (e.g., anticancer and anti-inflammatory) be investigated?

  • Answer :

  • Transcriptomics/proteomics : Use RNA-seq or SILAC-MS to identify dysregulated pathways in treated cells .
  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding to kinases (EGFR) or COX-2 .
  • In vivo models : Test in xenograft mice for tumor suppression and cytokine profiling (e.g., IL-6, TNF-α) .

Q. What methodologies are recommended for pharmacokinetic (PK) and toxicity profiling?

  • Answer :

  • In vitro ADME : Assess metabolic stability (human liver microsomes), plasma protein binding, and CYP450 inhibition .
  • In vivo PK : Administer IV/oral doses in rodents, collect plasma for LC-MS/MS analysis of t₁/₂ and bioavailability .
  • Toxicity : Conduct acute toxicity (OECD 423) and genotoxicity (Ames test) studies .

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